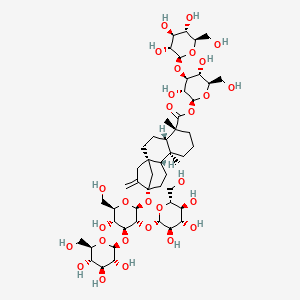
Rebaudioside I
Vue d'ensemble
Description
Le rebaudioside I est un glycoside de stéviol, un édulcorant naturel dérivé des feuilles de la plante Stevia rebaudiana. Il est connu pour son intensité de douceur élevée et fait partie d’une famille de composés qui comprend d’autres glycosides de stéviol tels que le stévioside et le rebaudioside A. Le this compound est particulièrement apprécié pour ses propriétés édulcorantes sans la teneur calorique des sucres traditionnels, ce qui en fait un choix populaire dans l’industrie alimentaire et des boissons .
Applications De Recherche Scientifique
Rebaudioside I has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its potential effects on metabolic pathways and its role as a non-caloric sweetener.
Medicine: Explored for its potential benefits in managing diabetes and obesity due to its non-caloric nature.
Industry: Widely used in the food and beverage industry as a natural sweetener, providing an alternative to artificial sweeteners and traditional sugars
Mécanisme D'action
Le rebaudioside I exerce son effet édulcorant en interagissant avec les récepteurs du goût sur la langue. Plus précisément, il se lie aux sous-unités du récepteur du goût T1R2 et T1R3, qui font partie de la famille des récepteurs couplés aux protéines G. Cette liaison déclenche une voie de transduction du signal qui conduit finalement à la perception de la douceur . De plus, le this compound est métabolisé dans le foie, où il subit un métabolisme de phase I et de phase II, conduisant à la formation de stéviol et à son excrétion ultérieure .
Orientations Futures
The future of Rebaudioside I and related compounds lies in their potential as low-calorie, high-potency sweeteners . The development of sustainable, large-scale fermentation-based manufacturing of diverse rebaudiosides is a promising area of research . Further clinical research is needed to understand the underlying mechanisms of action, therapeutic indexes, and pharmacological applications .
Analyse Biochimique
Biochemical Properties
Rebaudioside I plays a crucial role in biochemical reactions, particularly in the context of its sweetening properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with glucosyltransferase enzymes, which facilitate the bioconversion of rebaudioside A to this compound by adding a sugar unit with a 1→3 linkage . This interaction is essential for the structural characterization and functionality of this compound. Additionally, this compound’s interaction with taste receptors, particularly bitter taste receptors, influences its sensory properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This stimulation occurs in a concentration-dependent manner and involves the activation of specific bitter taste receptors. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific taste receptors, including bitter taste receptors such as Tas2r108, Tas2r123, and Tas2r134 in mice . These interactions trigger signal transduction pathways that lead to the release of GLP-1. Additionally, this compound undergoes bioconversion through the action of glucosyltransferase enzymes, which add a sugar unit to its structure . This modification enhances its sweetening properties and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its stability can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, which can affect its sweetening properties and overall efficacy. Long-term studies in vitro and in vivo have indicated that this compound maintains its functionality and does not exhibit significant degradation under controlled conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to stimulate GLP-1 release and improve glucose homeostasis . At higher dosages, there may be threshold effects, and excessive consumption could potentially lead to adverse effects. Toxicity studies have indicated that this compound is generally safe, but high doses should be approached with caution to avoid any potential toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its bioconversion and sweetening properties. It interacts with glucosyltransferase enzymes, which facilitate the addition of sugar units to its structure . This interaction is crucial for the synthesis and functionality of this compound. Additionally, this compound’s involvement in metabolic pathways influences metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions ensure that this compound reaches its target sites and exerts its effects. The distribution of this compound within tissues can also influence its localization and accumulation, affecting its overall efficacy and functionality.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound can be localized in various cellular compartments, including the cytosol and specific organelles . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific sites within the cell. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and overall impact on cellular processes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le rebaudioside I peut être synthétisé par bioconversion du rebaudioside A à l’aide d’une enzyme glucosyltransférase. Cette réaction enzymatique ajoute une unité de sucre avec une liaison 1→3 au rebaudioside A, ce qui conduit à la formation de this compound . Les conditions réactionnelles impliquent généralement l’utilisation d’enzymes spécifiques et d’environnements contrôlés pour assurer la conversion réussie.
Méthodes de production industrielle : La production industrielle de this compound implique souvent l’extraction et la purification des glycosides de stéviol à partir des feuilles de Stevia rebaudiana. Le processus comprend des étapes telles que l’extraction, la filtration et la cristallisation pour isoler le this compound de haute pureté. Des techniques chromatographiques avancées, telles que la chromatographie liquide d’interaction hydrophile, sont utilisées pour atteindre une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions : Le rebaudioside I subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Une réaction notable est l’hydrogénation catalytique du this compound, qui implique la réduction du composé en utilisant du palladium sur carbone (Pd/C) comme catalyseur .
Réactifs et conditions courants :
Oxydation : Implique généralement l’utilisation d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène dans des conditions contrôlées.
Réduction : Hydrogénation catalytique en utilisant Pd/C ou d’autres catalyseurs d’hydrogénation.
Substitution : Implique l’utilisation de nucléophiles ou d’électrophiles pour remplacer des groupes fonctionnels spécifiques dans la molécule.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’hydrogénation catalytique du this compound peut entraîner la formation de dérivés réduits avec des profils de douceur modifiés .
4. Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les réactions de glycosylation et la synthèse des glycosides.
Biologie : Étudié pour ses effets potentiels sur les voies métaboliques et son rôle d’édulcorant non calorique.
Médecine : Exploré pour ses avantages potentiels dans la gestion du diabète et de l’obésité en raison de sa nature non calorique.
Industrie : Largement utilisé dans l’industrie alimentaire et des boissons comme édulcorant naturel, offrant une alternative aux édulcorants artificiels et aux sucres traditionnels
Comparaison Avec Des Composés Similaires
Le rebaudioside I fait partie d’une famille de glycosides de stéviol, qui comprend :
- Stévioside
- Rebaudioside A
- Rebaudioside B
- Rebaudioside C
- Rebaudioside D
- Rebaudioside E
- Rebaudioside F
- Dulcoside A
- Rubusoside
Comparé à ces composés, le this compound est unique en raison de son motif de glycosylation spécifique, qui contribue à son profil de douceur distinct et à sa stabilité. Par exemple, le rebaudioside A est connu pour son intensité de douceur élevée, mais peut avoir un arrière-goût amer, tandis que le this compound offre une douceur plus équilibrée avec moins d’amertume .
Propriétés
IUPAC Name |
[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-37(67)38(29(59)22(15-54)72-44)74-41-34(64)31(61)26(56)19(12-51)69-41)25(49)6-10-50(18,17-49)78-45-40(76-43-36(66)33(63)28(58)21(14-53)71-43)39(30(60)23(16-55)73-45)75-42-35(65)32(62)27(57)20(13-52)70-42/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+,39+,40-,41+,42+,43+,44+,45+,47-,48-,49-,50+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVKOVOOJNJHBR-PBQKZBBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347268 | |
| Record name | Rebaudioside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1129.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220616-34-1 | |
| Record name | Rebaudioside I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebaudioside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REBAUDIOSIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U83C5T5N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B3026962.png)

![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)

![3-(5-((1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-((S)-tetrahydrofuran-3-yl)benzamide](/img/structure/B3026967.png)

![2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B3026972.png)


![{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026979.png)
![{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026980.png)
